methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride
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Overview
Description
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method includes the following steps:
Preparation of Amidoxime: The starting material, an amidoxime, is prepared by reacting hydroxylamine with a nitrile.
Cyclization: The amidoxime undergoes cyclization with a carboxyl derivative or aldehyde in the presence of an organic base such as DMSO (dimethyl sulfoxide) or an inorganic base like sodium carbonate.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid
Chemical Reactions Analysis
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions
Scientific Research Applications
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals
Mechanism of Action
The mechanism of action of methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but still of interest in certain chemical research areas.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
2648956-87-8 |
---|---|
Molecular Formula |
C5H10ClN3O |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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